molecular formula C5H4N4O2 B7796077 CID 4644

CID 4644

Cat. No. B7796077
M. Wt: 152.11 g/mol
InChI Key: HXNFUBHNUDHIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 4644 is a useful research compound. Its molecular formula is C5H4N4O2 and its molecular weight is 152.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 4644 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 4644 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemically Induced Dimerization (CID) in Cellular Processes : CID has been extensively used to study biological processes with high precision and spatiotemporal resolution, particularly in signal transductions, membrane, and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Asymmetric Synthesis using Enamides and Enecarbamates : CID 4644 is mentioned in the context of various chemical reactions, including Mannich Reaction, Michael Reaction, and Cyclization Reactions, indicating its potential role in complex organic synthesis (Gopalaiah & Kagan, 2011).

  • PROTAC-CID Systems for Gene Regulation : Engineered PROTAC-CID platforms demonstrate the application of CID in inducible gene regulation and editing, offering tools for transient genome manipulation and gene activation in vivo (Ma et al., 2023).

  • CD45RA Depletion in Stem Cell Transplantation for CIDs : In the treatment of combined immunodeficiencies, CID is used as a criterion for CD45RA depletion in stem cell transplantation, reducing graft-versus-host disease risks (Touzot et al., 2015).

  • Survival and Function of T Cells : Research on interleukin-15 (IL-15) and its impact on naive and memory phenotype CD8+ T cells involves CID, indicating its relevance in immunology and cell survival studies (Bérard, Brandt, Bulfone-Paus, & Tough, 2003).

  • Photocaged-Photocleavable CID for Protein Localization : The development of photocaged-photocleavable CID compounds highlights the application of CID in controlling protein localization and function in living cells, beneficial for studying cell signaling networks (Aonbangkhen et al., 2018).

  • Carbon Isotope Discrimination (CID) in Agriculture : CID is utilized in the study of water use efficiency and productivity of barley, demonstrating its application in agricultural research and crop improvement (Anyia et al., 2007).

  • Networking Technology : CID 4644 is mentioned in a framework for maintaining legacy applications in networking, indicating its potential application in information technology and networking solutions (Gu et al., 2013).

  • Solving Problems in Cell Biology : CID techniques are pivotal in resolving complex problems in cell biology, especially in studying lipid second messengers and small GTPases (DeRose, Miyamoto, & Inoue, 2013).

  • Electron Binding in Superatoms : Research on [Ag44(SC6H3F2)30]4- uses collision-induced dissociation (CID-MS) and density functional theory (DFT) to study electron binding, indicating its importance in physical chemistry and materials science (Tasaka et al., 2020).

properties

IUPAC Name

1,2-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNFUBHNUDHIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=O)NC2=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC(=O)NC2=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 4644

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.